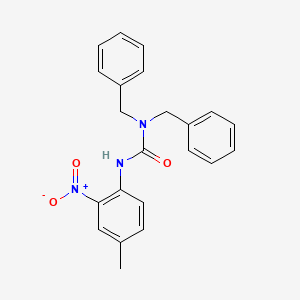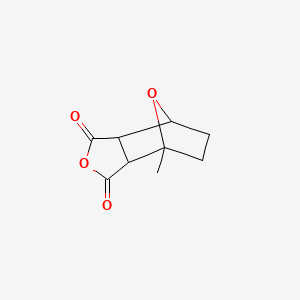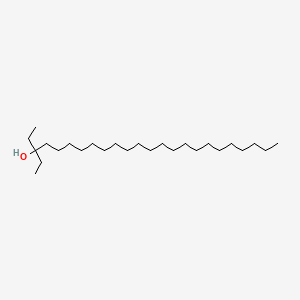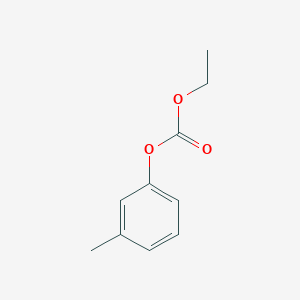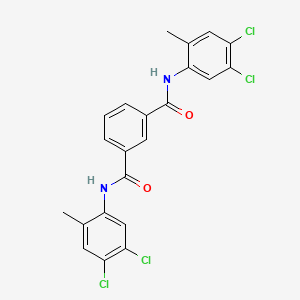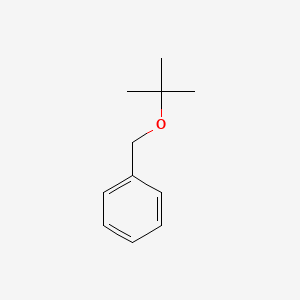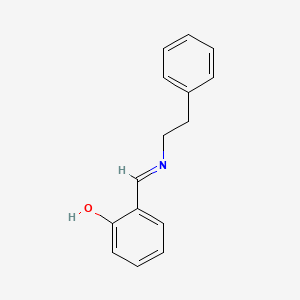![molecular formula C16H12N2 B11955362 4-[(E)-2-phenylethenyl]cinnoline CAS No. 6334-39-0](/img/structure/B11955362.png)
4-[(E)-2-phenylethenyl]cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-phenylethenyl]cinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a cinnoline core with a phenylethenyl substituent, which contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-2-phenylethenyl]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine in dioxane at elevated temperatures (e.g., 100°C) . This microwave-assisted method is efficient and yields bioactive cinnoline derivatives.
Industrial Production Methods: Industrial production of cinnoline derivatives, including this compound, often employs scalable synthetic routes that prioritize yield and purity. Methods such as the Widman–Stoermer synthesis, which involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite, are commonly used . These methods are optimized for large-scale production and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(E)-2-phenylethenyl]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of this compound, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
4-[(E)-2-phenylethenyl]cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Due to its pharmacological potential, it is investigated as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(E)-2-phenylethenyl]cinnoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system . The exact mechanism depends on the specific biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
Cinnoline: The parent compound with a simpler structure.
Quinoxaline: Another nitrogen-containing heterocycle with similar biological activities.
Quinazoline: Known for its pharmacological significance and diverse applications.
Uniqueness: 4-[(E)-2-phenylethenyl]cinnoline stands out due to its unique phenylethenyl substituent, which enhances its reactivity and biological activity compared to its simpler counterparts. This structural feature allows for more diverse chemical modifications and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
6334-39-0 |
|---|---|
Molekularformel |
C16H12N2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
4-[(E)-2-phenylethenyl]cinnoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-14-12-17-18-16-9-5-4-8-15(14)16/h1-12H/b11-10+ |
InChI-Schlüssel |
VQXIUGSZPAZYGV-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=NC3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CN=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



